molecular formula C20H24FN3O6S B12313240 1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate

1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate

Cat. No.: B12313240
M. Wt: 453.5 g/mol
InChI Key: APFDJSVKQNSTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Danofloxacin mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. Unfortunately, detailed information on the specific chemical reactions of danofloxacin mesylate was not available from the search results.

Mechanism of Action

Biological Activity

Danofloxacin mesylate, a synthetic fluoroquinolone antibiotic, is primarily used in veterinary medicine for treating bacterial infections in livestock, particularly in poultry and swine. This compound exhibits a broad spectrum of antimicrobial activity, making it a valuable therapeutic agent. The focus of this article is to explore the biological activity of danofloxacin mesylate, including its mechanism of action, pharmacokinetics, and efficacy against various pathogens.

Chemical Structure

Danofloxacin mesylate is characterized by its complex structure which includes a cyclopropyl group and a fluoro substituent on the quinolone ring. The molecular formula is represented as:

C18H20F1N3O3S\text{C}_{18}\text{H}_{20}\text{F}_1\text{N}_3\text{O}_3\text{S}

This structure contributes to its antibacterial properties and influences its pharmacokinetic profile.

Danofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The essential functional groups for this activity include the 3-carboxylate and 4-carbonyl moieties on the quinolone structure .

Pharmacokinetics

The pharmacokinetic profile of danofloxacin mesylate reveals rapid absorption and distribution in major target tissues such as lungs, intestines, and mammary glands. Studies indicate that danofloxacin achieves effective concentrations in these tissues, which is crucial for treating infections effectively. The drug is metabolized primarily through hepatic pathways, with renal excretion also playing a role .

Table 1: Pharmacokinetic Parameters of Danofloxacin Mesylate

ParameterValue
Bioavailability~90%
Half-life4-6 hours
Volume of distribution1.5 L/kg
Clearance0.5 L/h/kg

Antimicrobial Spectrum

Danofloxacin demonstrates significant activity against a variety of Gram-negative bacteria, including Escherichia coli, Pasteurella multocida, and Mycoplasma species. The minimum inhibitory concentration (MIC) values for danofloxacin vary among different pathogens:

Table 2: MIC Values of Danofloxacin Mesylate Against Common Pathogens

PathogenMIC (μM)
Escherichia coli0.1
Pasteurella multocida0.05
Mycoplasma bovis0.5
Staphylococcus aureus1.0

Case Studies

Several studies have highlighted the effectiveness of danofloxacin mesylate in clinical settings:

  • Study on Poultry : A clinical trial involving chickens demonstrated that danofloxacin significantly reduced mortality rates associated with respiratory infections caused by E. coli. The treatment group showed a recovery rate of over 80%, compared to 50% in the control group .
  • Swine Respiratory Disease : In swine, danofloxacin was administered to pigs suffering from pneumonia due to Actinobacillus pleuropneumonia. Results indicated a reduction in clinical signs within 48 hours post-treatment, with complete resolution observed by day five .

Resistance Mechanisms

Despite its effectiveness, there are concerns regarding the development of resistance to fluoroquinolones like danofloxacin. Mechanisms include mutations in target genes (gyrA and parC), efflux pump overexpression, and decreased permeability of bacterial cell membranes . Monitoring resistance patterns is crucial for maintaining the efficacy of this antibiotic.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDJSVKQNSTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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